molecular formula C17H19NO3 B5724742 N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide

N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide

Cat. No. B5724742
M. Wt: 285.34 g/mol
InChI Key: WBRBNVQUTSTQIW-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide, also known as DMDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMDB is a member of the benzamide family, which is known for its diverse biological activities. DMDB has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound has also been found to inhibit the activation of MAPKs, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. This compound has also been found to reduce pain sensitivity by modulating the activity of nociceptive neurons. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt pathway.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level, making it suitable for use in various assays. This compound also exhibits potent anti-inflammatory and analgesic properties, making it a useful tool for studying the mechanisms of these biological processes. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the study of this compound in combination with other drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, further research is needed to elucidate the exact mechanisms of action of this compound and its potential therapeutic applications.

Synthesis Methods

N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction between 2,3-dimethoxybenzoic acid and 2,3-dimethyl aniline. The reaction is catalyzed by a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to form the intermediate 2,3-dimethyl-N-(2,3-dimethoxyphenyl)benzamide. The intermediate is then treated with a reducing agent, such as sodium borohydride, to yield this compound.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have analgesic properties by reducing pain sensitivity in animal models. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in tumor cells.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-7-5-9-14(12(11)2)18-17(19)13-8-6-10-15(20-3)16(13)21-4/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRBNVQUTSTQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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